N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a thiadiazole moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thiadiazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This compound can inhibit the activity of enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-amino-5-ethyl-1,3,4-thiadiazole
- N-(4-nitrophenyl)acetohydrazonoyl bromide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of a quinoline core and a thiadiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H18N4OS |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4OS/c1-3-17-24-25-21(27-17)23-20(26)18-13(2)19(14-9-5-4-6-10-14)22-16-12-8-7-11-15(16)18/h4-12H,3H2,1-2H3,(H,23,25,26) |
InChI Key |
WIZDBDFDTVZLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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